An In-Depth Technical Guide on (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: Structure, Properties, and Biological Significance
An In-Depth Technical Guide on (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, also known as (25S)-THCA-CoA, is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. Its formation involves the stereospecific isomerization of its (25R) epimer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of (25S)-THCA-CoA. Detailed experimental protocols for its analysis and a summary of its key quantitative data are presented to support further research and drug development endeavors targeting bile acid metabolism.
Chemical Structure and Properties
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a complex molecule comprising a steroid nucleus derived from cholesterol, a coenzyme A (CoA) moiety, and a C-27 cholestanoic acid side chain with a specific stereochemistry at the C-25 position.
Table 1: Chemical Identifiers and Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
| Property | Value | Source |
| Chemical Formula | C48H80N7O20P3S | [1] |
| Molecular Weight | 1200.17 g/mol | [1] |
| Exact Mass | 1199.43917013 Da | [2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (25S)-3α,7α,12α-trihydroxy-5β-cholestan-26-thioate | [3] |
| Synonyms | (25S)-THCA-CoA, (25S)-3,7,12-trihydroxycoprostanoyl-CoA | MedchemExpress |
Table 2: Predicted Physicochemical Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
| Property | Predicted Value | Source |
| Water Solubility | 0.87 g/L | [4] |
| logP | 1.21 | [4] |
| pKa (Strongest Acidic) | 0.83 | [4] |
| pKa (Strongest Basic) | 4.95 | [4] |
| Physiological Charge | -4 | [4] |
Biological Role in Bile Acid Synthesis
(25S)-THCA-CoA is a key intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. The formation of the (25S) stereoisomer from the (25R) form is a crucial step catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[5][6] This isomerization is necessary for the subsequent enzymatic reactions that lead to the shortening of the cholesterol side chain and the formation of cholic acid.
Signaling Pathway of (25S)-THCA-CoA Formation and Metabolism
The conversion of (25R)-THCA-CoA to (25S)-THCA-CoA is an essential step in the bile acid synthesis pathway. The following diagram illustrates the key enzymatic reactions involved.
Caption: Key enzymatic steps in the peroxisomal β-oxidation of THCA-CoA.
Experimental Protocols
Enzymatic Synthesis of (25S)-THCA-CoA
A chemo-enzymatic approach can be employed for the synthesis of (25S)-THCA-CoA.[7] This method involves the initial chemical synthesis of the carboxylic acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid, followed by its enzymatic conversion to the CoA thioester.
Materials:
-
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, 0.5 mM CoA, and 0.2 mM (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid.
-
Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the (25S)-THCA-CoA peak and the disappearance of the CoA peak.
-
Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.
-
Neutralize the mixture with K₂CO₃ and centrifuge to remove the precipitate.
-
The supernatant containing (25S)-THCA-CoA can be further purified by HPLC.
HPLC Purification of (25S)-THCA-CoA
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of (25S)-THCA-CoA.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude (25S)-THCA-CoA sample.
-
Elute with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain the column temperature at 30°C.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the (25S)-THCA-CoA peak.
-
Combine the pure fractions and lyophilize to obtain the purified product.
LC-MS/MS Analysis of (25S)-THCA-CoA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of (25S)-THCA-CoA in biological samples.[9]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Protocol:
-
Extract (25S)-THCA-CoA from the biological matrix (e.g., liver tissue homogenate) using a suitable solid-phase extraction (SPE) protocol.
-
Reconstitute the dried extract in the initial mobile phase conditions.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analyte using a gradient elution program.
-
Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode. The precursor ion would be the [M-4H]⁴⁻ ion of (25S)-THCA-CoA, and specific product ions would be monitored for quantification and confirmation.
Quantitative Data
Due to the limited commercial availability and the focus on the overall bile acid synthesis pathway in many studies, detailed, publicly available spectroscopic data specifically for the (25S) epimer is scarce. The following table provides expected and calculated data based on its structure and data from closely related compounds.
Table 3: Spectroscopic and Chromatographic Data
| Data Type | Expected/Calculated Values | Notes |
| ¹H NMR | Complex spectrum with characteristic signals for the steroid backbone, the adenosine moiety of CoA, and the cholestanoic acid side chain. The signal for the C-25 proton would be a key diagnostic peak for stereochemical assignment. | Specific chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Approximately 48 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of carbons around the C-25 stereocenter would differ from the (25R) epimer.[10] | |
| Mass Spectrometry (ESI-) | Expected [M-4H]⁴⁻ at m/z ~298.85. Fragmentation would yield characteristic product ions corresponding to the CoA moiety and the steroid structure. | The exact m/z and fragmentation pattern would depend on the instrument and conditions used. |
| HPLC Retention Time | Dependent on the specific column and gradient conditions. The (25S) and (25R) epimers can be separated by RP-HPLC.[11] |
Experimental and Logical Workflows
Workflow for Quantification of (25S)-THCA-CoA in Biological Samples
The following diagram outlines a typical workflow for the quantitative analysis of (25S)-THCA-CoA in a biological matrix such as liver tissue.
Caption: A typical workflow for quantifying (25S)-THCA-CoA in biological samples.
Conclusion
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid biosynthesis. A thorough understanding of its structure, properties, and metabolism is essential for researchers in lipid metabolism and for professionals involved in the development of drugs targeting related metabolic disorders. The provided technical information, including experimental protocols and data summaries, serves as a valuable resource to facilitate further investigation into the role of this important metabolite. The development of specific and robust analytical methods, as outlined, will be crucial for elucidating its precise function and regulation in health and disease.
References
- 1. The role of alpha-methylacyl-CoA racemase in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of alpha-methylacyl-CoA racemase in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid metabolism and signaling in health and disease: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
